molecular formula C17H13N3O4S B353935 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone CAS No. 538336-85-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B353935
CAS RN: 538336-85-5
M. Wt: 355.4g/mol
InChI Key: WVRRBBXQMDAEQQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin Derivatives

Coumarin and its derivatives have been extensively studied for their pharmacological benefits. The coumarin scaffold, characterized by a 1,2-benzopyrone ring system, exhibits a wide range of biological activities. These activities include anti-diabetic, anti-viral, anti-microbial, anti-cancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive effects. The diversity of these activities suggests the potential for coumarin derivatives to be developed into effective and potent drugs for various conditions (Jalhan et al., 2017).

Oxadiazole Derivatives

The oxadiazole ring, particularly the 1,3,4-oxadiazole variant, is another significant heterocyclic compound. It is known for its ability to effectively bind with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting a range of bioactivities. Research has highlighted the therapeutic worth of 1,3,4-oxadiazole tailored compounds across a spectrum of medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This suggests that 1,3,4-oxadiazole derivatives hold significant promise for the development of new medicinal agents with high therapeutic potency (Verma et al., 2019).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-13(11-3-4-14-15(8-11)23-7-6-22-14)10-25-17-20-19-16(24-17)12-2-1-5-18-9-12/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRBBXQMDAEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

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